Bienvenue dans la boutique en ligne BenchChem!

1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Protecting group orthogonality DDQ oxidation kinetics Multistep synthesis

1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941869-34-7) is a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative bearing a 3,5-dimethoxybenzyl substituent at the N1 position. The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has recognized utility as both a complexating agent and a pharmaceutical building block.

Molecular Formula C15H15NO5
Molecular Weight 289.28 g/mol
CAS No. 941869-34-7
Cat. No. B3170233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
CAS941869-34-7
Molecular FormulaC15H15NO5
Molecular Weight289.28 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CN2C=CC=C(C2=O)C(=O)O)OC
InChIInChI=1S/C15H15NO5/c1-20-11-6-10(7-12(8-11)21-2)9-16-5-3-4-13(14(16)17)15(18)19/h3-8H,9H2,1-2H3,(H,18,19)
InChIKeyZRZRJVZGIYZBAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS 941869-34-7 | Core Scaffold & Procurement Profile


1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941869-34-7) is a 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivative bearing a 3,5-dimethoxybenzyl substituent at the N1 position . The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold has recognized utility as both a complexating agent and a pharmaceutical building block [1]. This specific compound holds the MFCD09033902 MDL identifier and is commercially available at purities ranging from 95% to 97% . Its unique 3,5-dimethoxybenzyl moiety differentiates it from simpler N-benzyl analogs by conferring distinct stability and physicochemical properties relevant to synthetic route design, orthogonal protection strategies, and early-stage medicinal chemistry optimization [2].

Why N-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic Acids Cannot Be Interchanged: Procurement Risks of 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid


The 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is shared across numerous N-substituted analogs, yet the precise identity and substitution pattern of the N-benzyl group profoundly alter both chemical stability and physicochemical properties [1]. The 3,5-dimethoxybenzyl substituent is not a simple bioisostere for hydrogen, methyl, or mono-methoxy benzyl groups; it introduces two electron-donating methoxy groups in a meta,meta arrangement that significantly shifts LogP, polar surface area, hydrogen-bond acceptor count, and susceptibility to oxidative deprotection conditions compared to unsubstituted benzyl or 4-substituted analogs [2]. Substituting this compound with the simpler 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89960-36-1) or 1-(4-methylbenzyl) analog in a synthetic sequence that requires chemoselective deprotection or specific solubility properties will fail because the deprotection kinetics and partition coefficients are fundamentally different [3]. The quantitative evidence below establishes the dimensions along which these differences are measurable and procurement-relevant.

Quantitative Differentiation of 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941869-34-7) Against Closest N-Benzyl Analogs


DDQ Oxidative Deprotection Stability: 3,5-Dimethoxybenzyl vs. 4-Methoxybenzyl & 3,4-Dimethoxybenzyl

The 3,5-dimethoxybenzyl (3,5-DMPM) protecting group undergoes DDQ-mediated oxidative cleavage significantly more slowly than the 4-methoxybenzyl (MPM) and 3,4-dimethoxybenzyl (DMPM) groups. Nakajima et al. (1988) demonstrated that under DDQ oxidation conditions at room temperature, the 3,5-DMPM group is 'less readily removable' than both MPM and DMPM, and is further distinguished by its stability toward strong acids [1]. Because the target compound incorporates this exact 3,5-dimethoxybenzyl motif as its N-substituent, it inherits this differential stability profile. This provides a verifiable advantage in synthetic sequences that require chemoselective deprotection of a 4-methoxybenzyl or 3,4-dimethoxybenzyl group in the presence of the 3,5-dimethoxybenzyl group, or conversely, a need for a benzyl-type protecting group that survives DDQ conditions.

Protecting group orthogonality DDQ oxidation kinetics Multistep synthesis

LogP (Lipophilicity) Comparison: 3,5-Dimethoxybenzyl Analog vs. Unsubstituted 1-Benzyl Analog

The target compound has a predicted LogP of 1.09 , whereas the unsubstituted 1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 89960-36-1) has a predicted LogP ranging from 1.55 to 1.74 depending on the computational method employed [1][2]. This represents a LogP reduction of 0.46 to 0.65 units, translating to a predicted aqueous solubility advantage of approximately 3- to 5-fold for the target compound based on the inverse logarithmic relationship between LogP and solubility. The two methoxy groups at the 3- and 5-positions of the benzyl ring contribute polarity and hydrogen-bond acceptor capacity that measurably reduce lipophilicity relative to the unsubstituted benzyl analog.

Lipophilicity ADME prediction Aqueous solubility

Hydrogen Bond Acceptor Count & Topological Polar Surface Area (TPSA) Relative to 1-Benzyl Analog

The target compound possesses 5 hydrogen bond acceptor sites (two methoxy oxygens, the amide carbonyl, the carboxylic acid carbonyl, and the carboxylic acid hydroxyl oxygen) versus 3 hydrogen bond acceptors for the unsubstituted 1-benzyl analog (CAS 89960-36-1) [1]. This contributes to a higher topological polar surface area (TPSA), estimated at approximately 76 Ų for the target compound compared to 57.61 Ų reported for the 1-benzyl analog [1]. The increased TPSA directly impacts blood-brain barrier permeability predictions (TPSA < 60–70 Ų is generally associated with CNS penetration) and intestinal absorption models, making these two compounds non-interchangeable in any biological screening cascade where permeability is a parameter of interest.

Hydrogen bonding TPSA Membrane permeability

Molecular Weight Differential and Its Impact on Pharmacokinetic Parameter Predictions vs. 1-(4-Methylbenzyl) Analog

The target compound has a molecular weight of 289.28 g/mol , which is 46.02 g/mol higher than the 1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid analog (MW 243.26 g/mol) and 60.05 g/mol higher than the unsubstituted 1-benzyl analog (MW 229.23 g/mol). While all three compounds remain within Lipinski's Rule of Five space (MW < 500), the MW differential is consequential for ligand efficiency metrics (LE = 1.4 × pIC50 / heavy atom count) and for the design of fragment-based screening libraries where every heavy atom contributes to the balance between potency and physicochemical burden. The addition of the two methoxy groups adds 10 heavy atoms (2 × O + 2 × CH3), which can be either an advantage (enhanced binding interactions) or a liability (reduced ligand efficiency) depending on the specific target.

Molecular weight Drug-likeness Lipinski rule

Commercial Purity Tier and Supplier Landscape: 97% vs. Standard 95% Threshold

The target compound is available at two purity tiers from commercial vendors: 95% (AChemBlock, CymitQuimica) and 97% (Leyan) . The 97% purity grade represents the highest commercially cataloged purity for this specific CAS number and exceeds the common 95% threshold offered for the analogous 1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid . For synthetic applications requiring high-fidelity building blocks—such as parallel library synthesis, where cumulative impurity effects across multiple synthetic steps can degrade final compound purity below acceptable thresholds—this 2% absolute purity increment is procurement-relevant. Additionally, the compound is cataloged under the MDL number MFCD09033902, which facilitates cross-vendor SKU matching and competitive sourcing .

Chemical purity Vendor comparison Procurement specification

Predicted Boiling Point and Thermal Stability Window vs. 1-Benzyl Analog

The target compound has a predicted boiling point of 539.9 ± 50.0 °C at 760 mmHg and a flash point of 280.3 ± 30.1 °C . While direct experimental boiling point data for the 1-benzyl analog (CAS 89960-36-1) is not systematically published in public databases, its lower molecular weight (229.23 g/mol versus 289.28 g/mol) and fewer intermolecular hydrogen-bonding functional groups predict a substantially lower boiling point. The higher predicted boiling point of the target compound suggests a wider thermal processing window, which may be relevant for reactions conducted at elevated temperatures or for purification by distillation under reduced pressure.

Thermal stability Boiling point Reaction condition tolerance

Application Scenarios Where 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 941869-34-7) Is Preferentially Selected


Multistep Synthesis Requiring Orthogonal Benzyl-Type Protecting Groups

In synthetic routes where two different benzyl-type protecting groups must be sequentially removed, the target compound's 3,5-dimethoxybenzyl moiety serves as the DDQ-resistant partner while a 4-methoxybenzyl or 3,4-dimethoxybenzyl group is cleaved first with DDQ at room temperature, as established by Nakajima et al. (1988) [1]. The target compound can be incorporated as a protected intermediate that survives oxidative deprotection conditions targeting the more labile benzyl group, enabling orthogonal deprotection strategies in complex molecule synthesis.

Medicinal Chemistry Library Design Requiring Modulated Lipophilicity

For hit-to-lead programs where the 2-oxo-1,2-dihydropyridine-3-carboxylic acid is a core scaffold and systematic LogP modulation is desired, the target compound (LogP 1.09) occupies a distinct lipophilicity window compared to the 1-benzyl analog (LogP ~1.55–1.74) . Library designers can use the target compound as a more polar anchor point, with the 3,5-dimethoxy substitution simultaneously increasing hydrogen-bond acceptor count (5 vs. 3) and TPSA (~76 Ų vs. ~58 Ų), shifting the ADME profile away from CNS penetration toward peripheral target space [2].

High-Fidelity Building Block Procurement for Parallel Synthesis

When preparing compound libraries via parallel synthesis, cumulative impurity propagation across multi-step sequences amplifies the final impurity burden. The target compound's commercial availability at 97% purity (Leyan) provides a 40% reduction in total impurities relative to the standard 95% grade (3% vs. 5% impurities) , making it the preferred procurement choice for library production where final compound purity specifications are stringent (e.g., ≥95% required for biological assay submission).

Aqueous-Phase Reaction or Biochemical Assay Development

In any experimental protocol where the compound must be solubilized in aqueous buffer—including biochemical inhibition assays, SPR binding studies, or aqueous-phase synthetic transformations—the target compound's LogP of 1.09 confers a predicted solubility advantage of approximately 3- to 5-fold over the 1-benzyl analog (LogP ~1.55–1.74) . This reduces the need for co-solvents such as DMSO, which can interfere with protein stability or enzyme kinetics, making the target compound the superior choice for assay development scientists.

Quote Request

Request a Quote for 1-(3,5-Dimethoxybenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.